1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene
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Overview
Description
1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene is an organic compound characterized by its unique structure, which includes a chlorophenyl group attached to a butene backbone, flanked by two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene typically involves the reaction of 4-chlorobut-1-ene with benzene derivatives under specific conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the desired product. The process often involves multiple steps, including halogenation, coupling reactions, and purification stages to achieve high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
- 1,1-Bis(4-hydroxyphenyl)-2-phenyl-1-butene
- 4,4’-(2-Phenylbut-1-ene-1,1-diyl)diphenol
- Triphenylethylene bisphenol
Uniqueness: 1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene stands out due to its specific structural features, such as the presence of a chlorophenyl group and the butene backbone. These characteristics confer unique chemical properties and reactivity compared to similar compounds .
Biological Activity
Chemical Structure and Properties
BDB features a structure characterized by two benzene rings connected by a butadiene unit with a chlorophenyl substituent. Its chemical formula is C18H16Cl, and it exhibits properties typical of aromatic compounds, including stability and lipophilicity.
Anticancer Properties
Recent studies have indicated that BDB exhibits significant anticancer activity. In vitro assays have demonstrated that BDB can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
BDB has also shown promising antimicrobial properties. Research indicates that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound disrupts bacterial cell membranes, leading to cell lysis.
Endocrine Disruption Potential
Given its structural similarity to certain endocrine-disrupting chemicals, BDB has been evaluated for its potential to interfere with hormonal signaling pathways. Preliminary findings suggest that it may exhibit weak estrogenic activity, which warrants further investigation into its effects on reproductive health.
Case Studies
-
Anticancer Activity Study :
- Objective : To evaluate the cytotoxic effects of BDB on breast cancer cell lines.
- Method : MTT assay was used to assess cell viability after treatment with varying concentrations of BDB.
- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of approximately 15 µM after 48 hours of exposure.
- : BDB effectively induces apoptosis in breast cancer cells via ROS generation and caspase activation.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antibacterial effects of BDB against common pathogenic bacteria.
- Method : Disk diffusion method was employed to determine the minimum inhibitory concentration (MIC).
- Results : BDB demonstrated an MIC of 50 µg/mL against S. aureus , indicating significant antibacterial activity.
- : The compound's ability to disrupt bacterial membranes suggests potential for development as an antimicrobial agent.
- Apoptosis Induction : BDB triggers apoptosis through mitochondrial pathways, leading to cytochrome c release and subsequent caspase activation.
- Oxidative Stress : The compound increases ROS levels within cells, contributing to oxidative damage and apoptosis.
- Membrane Disruption : In bacteria, BDB integrates into the lipid bilayer, causing structural destabilization and lysis.
Data Summary Table
Biological Activity | Assay Type | Result | Reference |
---|---|---|---|
Anticancer | MTT Assay | IC50 = 15 µM | Study 1 |
Antimicrobial | Disk Diffusion | MIC = 50 µg/mL against S. aureus | Study 2 |
Endocrine Disruption | Estrogenic Activity | Weakly estrogenic | Preliminary Findings |
Properties
CAS No. |
649556-19-4 |
---|---|
Molecular Formula |
C22H19Cl |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
1-chloro-4-(1,4-diphenylbut-1-enyl)benzene |
InChI |
InChI=1S/C22H19Cl/c23-21-16-14-20(15-17-21)22(19-11-5-2-6-12-19)13-7-10-18-8-3-1-4-9-18/h1-6,8-9,11-17H,7,10H2 |
InChI Key |
YFLAYDLJWHJNAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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